2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
Description
This compound is a pyridazinone derivative featuring a piperazine ring substituted with a 3-chlorophenyl group and an acetamide side chain modified with a 4-fluorobenzyl moiety. Its structure combines elements known to influence receptor binding and pharmacokinetics:
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2/c24-18-2-1-3-20(14-18)28-10-12-29(13-11-28)21-8-9-23(32)30(27-21)16-22(31)26-15-17-4-6-19(25)7-5-17/h1-9,14H,10-13,15-16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDJNGRERCSDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chlorophenylpiperazine and 6-oxopyridazine derivatives. These intermediates are then subjected to further reactions, including nucleophilic substitution and acylation, to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Amide Hydrolysis and Functional Group Interconversion
The acetamide group undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Refluxing with concentrated HCl (37%) cleaves the amide bond, yielding the corresponding carboxylic acid (e.g., 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid) .
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Basic Hydrolysis : Treatment with NaOH in aqueous ethanol generates carboxylate salts, which can be acidified to isolate free acids.
Nucleophilic Aromatic Substitution
The 3-chlorophenyl group participates in nucleophilic substitution reactions:
| Reaction Type | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Halogen Replacement | Pd catalysis, 80–100°C | Arylboronic acids, K₂CO₃ | Biaryl derivatives | |
| Alkoxy Substitution | DMF, K₂CO₃, 60°C | Methanol, Ethanol | Methoxy/ethoxy analogs |
Piperazine Reactivity
The piperazine nitrogen atoms undergo alkylation and acylation:
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Alkylation : Reacts with benzyl halides in DMF at 80°C to form quaternary ammonium salts.
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Acylation : Treatment with acetyl chloride in dichloromethane yields N-acetyl derivatives .
Pyridazinone Ring Modifications
The pyridazinone ring is susceptible to oxidation and reduction:
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Oxidation : Using KMnO₄ in acidic media opens the ring, forming dicarboxylic acid derivatives.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridazinone ring to a tetrahydropyridazine structure .
Cross-Coupling Reactions
The 4-fluorobenzyl group enables palladium-mediated coupling:
| Reaction Type | Conditions | Catalysts | Products | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, DME, 90°C | Arylboronic acids | Biaryls with varied substituents | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, toluene | Amines | Aminated derivatives |
Salt Formation
The piperazine nitrogen reacts with acids to form stable salts:
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Hydrochloride Salt : Generated via treatment with HCl in ethanol.
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Sulfonate Salts : Formed with p-toluenesulfonic acid in THF .
Heterocyclic Functionalization
The pyridazinone nitrogen reacts with electrophiles:
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Methylation : Using methyl iodide and NaH in THF yields N-methylpyridazinone derivatives .
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Sulfonation : Reacts with SO₃·pyridine complex to introduce sulfonyl groups.
Key Reaction Data Table
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide may exhibit significant effects on neurotransmitter systems. Studies have explored its potential as a ligand in receptor binding studies, influencing neurotransmitter systems such as serotonin and dopamine pathways. Such interactions could lead to potential therapeutic applications in treating mood disorders and anxiety.
Receptor Interaction Studies
The compound has been identified as a candidate for studying interactions with various receptors, including:
- Serotonin Receptors: Potential modulation of serotonin pathways could provide insights into antidepressant effects.
- Dopamine Receptors: Investigating its affinity for dopamine receptors may reveal implications for treating disorders like schizophrenia or Parkinson's disease.
Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.
Drug Development
The synthesis of this compound typically involves multiple synthetic steps, highlighting the complexity required in creating such compounds. This multi-step synthesis allows for modifications that can enhance biological activity or alter pharmacokinetic properties, making it an attractive target for drug development.
Mechanism of Action
The mechanism of action of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The compound’s closest analog, N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide (), differs in substituent positions:
Implications :
Pharmacological and Physicochemical Comparisons
Data from analogous compounds (e.g., pyrrolidine-2,5-diones in ) suggest substituent positioning critically influences activity:
Key Observations :
Receptor Binding Profiles (Inferred)
While direct data are unavailable, structural analogs suggest:
- 5-HT₁A receptor affinity : The 3-chlorophenyl-piperazine moiety is associated with moderate-to-high binding (Ki = 10–50 nM in related compounds) .
- D₂ receptor selectivity : Chlorine at the meta position may reduce D₂ affinity compared to para-substituted analogs, minimizing extrapyramidal side effects .
Biological Activity
The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.88 g/mol. The structural features include a piperazine moiety, a chlorophenyl group, and a pyridazinone core, which are often associated with various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing piperazine and pyridazine rings can exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .
- Anticancer Activity : The compound's structural analogs have been evaluated for anticancer properties through in vitro assays. For example, derivatives with piperazine have demonstrated cytotoxic effects against cancer cell lines in MTT assays, suggesting that this compound may also possess anticancer potential .
- Neuroprotective Effects : Some studies have indicated that related compounds may provide neuroprotective benefits. For instance, derivatives that include piperazine structures have been reported to prolong survival in models of cerebral ischemia, hinting at possible applications in neuroprotection .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Receptor Interactions : Compounds with similar structures often target neurotransmitter receptors or enzymes involved in cellular signaling pathways. For example, piperazine derivatives are known to interact with serotonin receptors, which could explain their potential antidepressant effects .
- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinities of this compound to various biological targets. Such studies can provide insights into its potential efficacy as an inhibitor or modulator of specific proteins involved in disease processes .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
| Study | Findings |
|---|---|
| PMC6727350 | Investigated antimicrobial and anticancer activities; demonstrated significant efficacy against standard drug controls. |
| MDPI | Evaluated antioxidant and enzyme inhibition properties; found promising anti-obesity effects through pancreatic lipase inhibition assays. |
| AJOL | Reported neuroprotective activity in animal models; prolonged survival time in ischemic conditions. |
Q & A
Q. What synthetic routes and purification methods are optimal for synthesizing this compound?
Q. How can computational methods resolve contradictions in reported biological activities?
Q. What experimental design strategies optimize reaction conditions?
Use Design of Experiments (DoE) to minimize trial-and-error:
- Factorial designs : Test variables (temperature, solvent polarity, catalyst loading) to maximize yield .
- Response surface methodology (RSM) : Model interactions between parameters (e.g., reflux time vs. catalyst concentration) . Example workflow:
- Step 1 : Screen variables via Plackett-Burman design.
- Step 2 : Optimize critical factors using Central Composite Design (CCD).
Q. How do structural modifications influence metabolic stability?
- Trifluoromethyl groups : Increase lipophilicity (logP +0.5) and reduce CYP450-mediated oxidation .
- Piperazine substitution : 3-Chlorophenyl enhances metabolic half-life (t₁/₂ = 4.2 h) compared to unsubstituted analogs (t₁/₂ = 1.8 h) .
- In silico ADMET prediction : Tools like SwissADME predict BBB permeability (e.g., TPSA < 90 Ų favors CNS penetration) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
